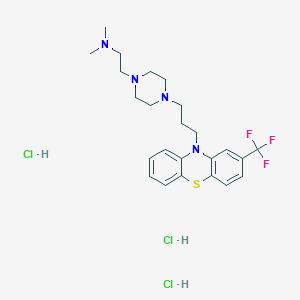

ZZW-115 hydrochloride

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

属性

IUPAC Name |

N,N-dimethyl-2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethanamine;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31F3N4S.3ClH/c1-28(2)12-13-30-16-14-29(15-17-30)10-5-11-31-20-6-3-4-7-22(20)32-23-9-8-19(18-21(23)31)24(25,26)27;;;/h3-4,6-9,18H,5,10-17H2,1-2H3;3*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBSKIDNFCBBXKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34Cl3F3N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

574.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

ZZW-115 Hydrochloride: A Multi-Pronged Attack on Pancreatic Cancer Through NUPR1 Inhibition

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction:

Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, with limited therapeutic options and a dismal prognosis. A key player in the progression and stress resistance of pancreatic cancer is the Nuclear Protein 1 (NUPR1), an intrinsically disordered protein overexpressed in PDAC. ZZW-115 hydrochloride has emerged as a potent and selective inhibitor of NUPR1, demonstrating significant anti-tumor activity in preclinical models of pancreatic cancer. This technical guide provides a comprehensive overview of the mechanism of action of ZZW-115, detailing its molecular interactions, cellular consequences, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action: Direct Targeting of NUPR1

ZZW-115 exerts its anticancer effects by directly binding to and inhibiting the function of NUPR1.[1][2][3][4] It competitively binds to the nuclear localization signal (NLS) region of NUPR1, a critical step for its function.[5] This interaction physically obstructs the binding of NUPR1 to importins, thereby preventing its translocation from the cytoplasm into the nucleus.[3][5] By sequestering NUPR1 in the cytoplasm, ZZW-115 effectively neutralizes its ability to regulate the expression of genes involved in stress response and cell survival.[5]

Quantitative Binding Affinity:

| Compound | Target | Dissociation Constant (Kd) |

| ZZW-115 | NUPR1 | 2.1 µM[4][6] |

Signaling Pathways and Cellular Effects

The inhibition of NUPR1 by ZZW-115 triggers a cascade of downstream events, culminating in the demise of pancreatic cancer cells through multiple, interconnected pathways.

Induction of Programmed Cell Death: A Three-Pronged Approach

ZZW-115 is unique in its ability to induce cancer cell death via three distinct mechanisms: apoptosis, necroptosis, and ferroptosis.[2][3][4][6] This multi-faceted cell-killing ability is a significant therapeutic advantage, as it can potentially circumvent the resistance mechanisms that often develop against agents that induce a single form of cell death.[3]

-

Apoptosis: ZZW-115 treatment leads to a significant increase in caspase-3/7 activity, a hallmark of apoptosis.[2][3][5]

-

Necroptosis: The compound also induces necroptosis, a form of programmed necrosis, as evidenced by increased lactate (B86563) dehydrogenase (LDH) release from treated cells.[2][3][5]

-

Ferroptosis: More recent studies have revealed that ZZW-115 can also induce ferroptosis, an iron-dependent form of cell death characterized by the accumulation of lipid peroxides.[6] ZZW-115 promotes ferroptosis by downregulating the expression of genes related to glutathione (B108866) (GSH), a key antioxidant, thereby disrupting the cellular antioxidant system.[7]

References

- 1. selleckchem.com [selleckchem.com]

- 2. Ligand-based design identifies a potent NUPR1 inhibitor exerting anticancer activity via necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting the Stress-Induced Protein NUPR1 to Treat Pancreatic Adenocarcinoma [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Mechanisms of induced resistance to the antitumoral agent ZZW-115 in pancreas ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. researchgate.net [researchgate.net]

NUPR1 Inhibition by ZZW-115 Hydrochloride: A Technical Guide for Researchers

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Protein 1 (NUPR1), also known as p8 or Com-1, is a small, intrinsically disordered protein that is overexpressed in a variety of malignancies, including pancreatic, liver, and lung cancer.[1][2][3] Its expression is induced by cellular stress and it plays a crucial role in cancer development, progression, and resistance to therapy by regulating processes such as cell cycle progression, apoptosis, autophagy, and DNA damage repair.[1][3][4] The significant role of NUPR1 in cancer biology makes it an attractive therapeutic target. ZZW-115 hydrochloride is a potent and specific small molecule inhibitor of NUPR1 that has demonstrated significant anti-tumor activity in preclinical models.[5][6] This technical guide provides a comprehensive overview of the mechanism of action of ZZW-115, its inhibitory effects on NUPR1, and detailed experimental protocols for its evaluation.

Core Mechanism of Action: Inhibition of NUPR1 Nuclear Translocation

ZZW-115 exerts its primary effect by directly binding to NUPR1 and inhibiting its translocation from the cytoplasm to the nucleus.[7][8][9] NUPR1 contains a nuclear localization signal (NLS) that is recognized by importins, facilitating its transport through the nuclear pore complex.[7][10] ZZW-115 binds to a region of NUPR1 that includes the key residue Threonine 68 (Thr68), which is located within the NLS.[7][11] This binding competitively inhibits the interaction between NUPR1 and importins, thereby sequestering NUPR1 in the cytoplasm and preventing its nuclear functions.[7][8][9]

The inhibition of NUPR1's nuclear activity by ZZW-115 triggers a cascade of downstream effects, ultimately leading to cancer cell death. These effects include the induction of apoptosis and necroptosis, sensitization to genotoxic agents, and modulation of cellular stress responses.[5][10][12]

Quantitative Data on ZZW-115 Activity

The following tables summarize the key quantitative data regarding the interaction of ZZW-115 with NUPR1 and its anti-cancer efficacy.

| Parameter | Value | Method | Reference |

| Dissociation Constant (Kd) | 2.1 µM | Isothermal Titration Calorimetry (ITC) | [6] |

| Cell Line (Cancer Type) | IC50 Value (µM) | Assay Duration | Reference |

| ANOR (Pancreatic) | 0.84 | 72 hours | [5][6] |

| MiaPaCa-2 (Pancreatic) | Not specified | - | - |

| 02.063 (Pancreatic) | Not specified | - | - |

| LIPC (Pancreatic) | Not specified | - | - |

| Foie8b (Pancreatic) | Not specified | - | - |

| HN14 (Pancreatic) | 4.93 | 72 hours | [5][6] |

| HepG2 (Hepatocellular) | 0.42 | 24-72 hours | [6][13] |

| SaOS-2 (Osteosarcoma) | 7.75 | 24-72 hours | [6][13] |

| Animal Model | Dosage | Treatment Duration | Outcome | Reference |

| MiaPaCa-2 Xenograft (Nude Mice) | 0.5-5 mg/kg (daily injection) | 30 days | Dose-dependent tumor regression; near disappearance at 5 mg/kg | [5][6] |

| Panc02 Orthotopic (Immunocompetent C57BL/6 Mice) | 5 mg/kg (daily injection) | 30 days | Almost unmeasurable tumor size | [6] |

| PDX1-Cre KrasG12D Ink4afl/fl (Genetically Engineered Mouse Model of PDAC) | 5 mg/kg (daily) | 3 weeks | Significant increase in tumor necrosis | [14] |

| HepG2 & Hep3B Xenografts | Not specified | - | Antitumor effect | [12] |

Signaling Pathways and Mechanisms of Action

ZZW-115-mediated inhibition of NUPR1 impacts several critical signaling pathways involved in cancer cell survival and proliferation.

Induction of Cell Death: Apoptosis and Necroptosis

Treatment with ZZW-115 induces programmed cell death through both apoptotic and necroptotic pathways.[5][15] This is evidenced by increased caspase-3/7 activity (a marker of apoptosis) and lactate (B86563) dehydrogenase (LDH) release (a marker of necroptosis) in various pancreatic cancer cell lines.[5][14] The dual mechanism of cell death induction suggests that ZZW-115 can overcome resistance to therapies that target only a single death pathway.

Caption: Mechanism of ZZW-115-induced cell death.

Sensitization to Genotoxic Agents and DNA Damage Response

By inhibiting NUPR1's nuclear function, ZZW-115 sensitizes cancer cells to DNA damage induced by genotoxic agents such as 5-fluorouracil (B62378) (5-FU), oxaliplatin, gemcitabine, and γ-radiation.[7] NUPR1 is involved in the DNA damage response (DDR), and its inhibition leads to an accumulation of DNA breaks, as indicated by increased γH2AX staining.[7] Furthermore, ZZW-115 treatment has been shown to reduce the SUMOylation of several proteins involved in the DDR, suggesting a novel mechanism by which NUPR1 inhibition impairs DNA repair.[7][10]

Caption: ZZW-115 sensitizes cancer cells to genotoxic agents.

Regulation of Autophagy and Stress Granule Formation

NUPR1 is a key regulator of cellular stress responses, including autophagy and the formation of stress granules (SGs).[1][16] The KrasG12D mutation, common in pancreatic cancer, induces NUPR1 expression and promotes the formation of SGs, which are protective for cancer cells.[16][17] ZZW-115 has been shown to inhibit the formation of these NUPR1-dependent SGs, leading to apoptosis specifically in KrasG12D-expressing cells.[16]

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the effects of ZZW-115.

Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of ZZW-115 in cancer cell lines.

Protocol:

-

Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in the appropriate cell culture medium.

-

Remove the existing medium from the cells and add the medium containing different concentrations of ZZW-115 (ranging from 0 to 100 µM).[13] Include a vehicle control (e.g., 0.5% DMSO).[5]

-

Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.[6][13]

-

After the incubation period, assess cell viability using a suitable method, such as the CellTiter-Blue Viability Assay.[13]

-

Measure the fluorescence or absorbance according to the manufacturer's instructions.

-

Normalize the viability of treated cells to that of the untreated control cells.

-

Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the ZZW-115 concentration and fitting the data to a dose-response curve.

Caption: Workflow for a cell viability assay.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of ZZW-115 in a mouse model.

Protocol:

-

Subcutaneously inject a suspension of cancer cells (e.g., MiaPaCa-2) into the flank of immunodeficient mice (e.g., nude mice).[5][14]

-

Monitor tumor growth regularly by measuring tumor volume with calipers.

-

When tumors reach a predetermined size (e.g., 200 mm³), randomize the mice into treatment and control groups.[14]

-

Prepare ZZW-115 for injection in a suitable vehicle (e.g., 0.5% DMSO in physiologic serum).[5]

-

Administer ZZW-115 daily via intraperitoneal injection at various doses (e.g., 0.5, 1.0, 2.5, 5 mg/kg).[5][14] The control group receives vehicle only.

-

Continue treatment for a specified period (e.g., 30 days).[5][14]

-

Measure tumor volume every few days (e.g., every 5 days).[5]

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry).

-

Plot tumor growth curves and perform statistical analysis to compare the treatment groups with the control group.

Immunofluorescence for NUPR1 Localization

Objective: To visualize the effect of ZZW-115 on the subcellular localization of NUPR1.

Protocol:

-

Grow cancer cells on glass coverslips in a petri dish.

-

Treat the cells with ZZW-115 (e.g., 5 µM for 6 hours) or vehicle control.[7]

-

Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

-

Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).

-

Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).

-

Incubate the cells with a primary antibody against NUPR1.

-

Wash the cells to remove unbound primary antibody.

-

Incubate the cells with a fluorescently labeled secondary antibody.

-

Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).

-

Visualize the cells using a fluorescence microscope and capture images.

-

Analyze the images to determine the percentage of cells with nuclear versus cytoplasmic NUPR1 staining.[7]

Conclusion

This compound is a promising anti-cancer agent that targets the stress-response protein NUPR1. Its unique mechanism of inhibiting NUPR1 nuclear translocation leads to multiple downstream anti-tumor effects, including the induction of both apoptosis and necroptosis, and sensitization to conventional chemotherapies. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of ZZW-115 and the broader strategy of NUPR1 inhibition in oncology.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. NUPR1 and its potential role in cancer and pathological conditions (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nuclear Protein 1 Imparts Oncogenic Potential and Chemotherapeutic Resistance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NUPR1 and its potential role in cancer and pathological conditions (Review) - ProQuest [proquest.com]

- 5. Ligand-based design identifies a potent NUPR1 inhibitor exerting anticancer activity via necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. ZZW-115–dependent inhibition of NUPR1 nuclear translocation sensitizes cancer cells to genotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Targeting NUPR1 with the small compound ZZW-115 is an efficient strategy to treat hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. selleckchem.com [selleckchem.com]

- 14. JCI - Ligand-based design identifies a potent NUPR1 inhibitor exerting anticancer activity via necroptosis [jci.org]

- 15. cancer-research-network.com [cancer-research-network.com]

- 16. Targeting NUPR1-dependent stress granules formation to induce synthetic lethality in KrasG12D-driven tumors | EMBO Molecular Medicine [link.springer.com]

- 17. Targeting NUPR1-dependent stress granules formation to induce synthetic lethality in KrasG12D-driven tumors - PMC [pmc.ncbi.nlm.nih.gov]

ZZW-115 Hydrochloride: An In-Depth Technical Guide to Necroptosis Induction in Tumor Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of ZZW-115 hydrochloride, a potent inhibitor of the nuclear protein 1 (NUPR1), in inducing necroptosis in tumor cells. This document synthesizes key findings on its efficacy, signaling pathways, and provides detailed experimental protocols for researchers in oncology and drug development.

Core Concepts: this compound and Necroptosis

This compound is a small molecule inhibitor of NUPR1, a stress-inducible protein often overexpressed in various cancers, including pancreatic ductal adenocarcinoma (PDAC)[1]. By targeting NUPR1, ZZW-115 disrupts cancer cell homeostasis, leading to a dual mechanism of cell death: apoptosis and, significantly, necroptosis[1][2][3]. Necroptosis is a form of programmed necrosis that, unlike apoptosis, is caspase-independent and involves the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like (MLKL) pseudokinase.

Quantitative Data Summary

The anti-cancer activity of ZZW-115 has been quantified across various tumor cell lines. The following tables summarize the key efficacy data.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time |

| ANOR | Pancreatic Cancer | 0.84 | 72 hours[2][3] |

| MiaPaCa-2 | Pancreatic Cancer | - | - |

| 02-063 | Pancreatic Cancer | - | - |

| 01008 | Pancreatic Cancer | - | - |

| LIPC | Pancreatic Cancer | - | - |

| 02136 | Pancreatic Cancer | - | - |

| HN01 | Pancreatic Cancer | - | - |

| 01046 | Pancreatic Cancer | - | - |

| AOIPC | Pancreatic Cancer | - | - |

| Foie8b | Pancreatic Cancer | - | - |

| HN14 | Pancreatic Cancer | 4.93 | 72 hours[2][3] |

| HepG2 | Hepatocellular Carcinoma | 0.42 | 24-72 hours[2][3] |

| SaOS-2 | Osteosarcoma | 7.75 | 24-72 hours[2][3] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Tumor Model | Dosage | Treatment Duration | Outcome |

| Nude Mice | MiaPaCa-2 Xenograft | 0.5-5 mg/kg/day | 30 days | Dose-dependent tumor regression[1] |

| Immunocompetent C57BL/6 Mice | Panc02 Orthotopic | 5 mg/kg/day | 30 days | Significant tumor size reduction, in some cases becoming unmeasurable[2] |

Signaling Pathways of this compound-Induced Necroptosis

This compound initiates a cascade of events culminating in tumor cell death. The primary mechanism involves the inhibition of NUPR1, leading to endoplasmic reticulum (ER) stress and subsequent mitochondrial dysfunction. This is characterized by a decrease in ATP production and an overproduction of reactive oxygen species (ROS), which are critical triggers for both apoptosis and necroptosis.

The involvement of the canonical necroptosis pathway is inferred from studies where the RIPK1 inhibitor, Necrostatin-1 (Nec-1), was shown to rescue cancer cells from ZZW-115-induced cell death.

Below are diagrams illustrating the proposed signaling pathway and a general experimental workflow.

Caption: Proposed Signaling Pathway of ZZW-115 Induced Necroptosis.

Caption: General Experimental Workflow for Studying ZZW-115 Effects.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.

Cell Viability Assay

This protocol is adapted for a 96-well plate format.

-

Materials:

-

Tumor cell line of interest

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

96-well tissue culture plates

-

CellTiter-Blue® Cell Viability Reagent (Promega) or Crystal Violet solution

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the overnight culture medium and add 100 µL of the ZZW-115 dilutions to the respective wells. Include vehicle control (DMSO) wells.

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

For CellTiter-Blue®:

-

Add 20 µL of CellTiter-Blue® Reagent to each well.

-

Incubate for 1-4 hours at 37°C.

-

Record fluorescence at 560/590 nm using a microplate reader.

-

-

For Crystal Violet:

-

Gently wash the cells with PBS.

-

Fix the cells with 10% formalin for 15 minutes.

-

Stain with 0.5% crystal violet solution for 20 minutes.

-

Wash thoroughly with water and air dry.

-

Solubilize the stain with 10% acetic acid.

-

Measure absorbance at 570 nm.

-

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

LDH Cytotoxicity Assay for Necroptosis

This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, an indicator of necroptosis.

-

Materials:

-

Treated cell culture supernatants

-

LDH Cytotoxicity Assay Kit (e.g., from Promega, Thermo Fisher Scientific, or Cayman Chemical)

-

96-well flat-bottom plates

-

-

Procedure:

-

Culture and treat cells with this compound as described in the cell viability assay. Include positive controls for maximum LDH release (e.g., cells treated with a lysis buffer provided in the kit).

-

After the incubation period, centrifuge the plate at 250 x g for 4 minutes to pellet any detached cells.

-

Carefully transfer 50 µL of the cell culture supernatant to a new 96-well flat-bottom plate.

-

Prepare the LDH reaction mixture according to the manufacturer's instructions.

-

Add 50 µL of the reaction mixture to each well containing the supernatant.

-

Incubate at room temperature for 30 minutes, protected from light.

-

Add 50 µL of the stop solution provided in the kit to each well.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of LDH release relative to the positive control.

-

Western Blotting

This protocol is for the analysis of protein expression and phosphorylation.

-

Materials:

-

Treated cell pellets

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-NUPR1, anti-RIPK1, anti-p-RIPK1, anti-RIPK3, anti-p-RIPK3, anti-MLKL, anti-p-MLKL, anti-GAPDH, or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

-

Procedure:

-

Lyse the treated cell pellets in RIPA buffer on ice.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (dilutions typically range from 1:500 to 1:2000) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody (dilution typically 1:2000 to 1:5000) for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using an ECL reagent and an imaging system.

-

Immunofluorescence

This protocol is for visualizing the subcellular localization of proteins.

-

Materials:

-

Cells grown on coverslips

-

4% paraformaldehyde (PFA) for fixation

-

0.1% Triton X-100 for permeabilization

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibodies

-

Fluorophore-conjugated secondary antibodies

-

DAPI for nuclear staining

-

Mounting medium

-

-

Procedure:

-

Seed cells on coverslips in a multi-well plate and treat with this compound.

-

Wash the cells with PBS and fix with 4% PFA for 15 minutes.

-

Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

-

Block with blocking solution for 1 hour.

-

Incubate with the primary antibody (dilutions typically 1:100 to 1:500) overnight at 4°C.

-

Wash with PBS and incubate with the fluorophore-conjugated secondary antibody (dilution typically 1:500) for 1 hour at room temperature, protected from light.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Mount the coverslips onto microscope slides using a mounting medium.

-

Visualize the cells using a fluorescence or confocal microscope.

-

Conclusion

This compound represents a promising therapeutic agent that induces tumor cell death through a dual mechanism of apoptosis and necroptosis. Its action as a NUPR1 inhibitor leads to mitochondrial dysfunction, a key event that triggers these cell death pathways. The data presented in this guide underscore the potent anti-cancer activity of ZZW-115 in both in vitro and in vivo models. The provided experimental protocols offer a framework for researchers to further investigate the intricate mechanisms of ZZW-115 and to explore its potential in pre-clinical and clinical settings. Further research is warranted to fully elucidate the direct interactions between NUPR1 inhibition and the core necroptotic machinery.

References

ZZW-115 Hydrochloride: A Technical Guide to its Pro-Apoptotic Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZZW-115 hydrochloride is a potent small molecule inhibitor of Nuclear Protein 1 (NUPR1), a stress-responsive protein implicated in cancer progression and therapeutic resistance. This technical guide delves into the core mechanisms by which this compound induces apoptosis in cancer cells, providing a comprehensive overview of the underlying signaling pathways, quantitative data from key experiments, and detailed experimental protocols. The information presented herein is intended to equip researchers and drug development professionals with the critical knowledge required to effectively study and potentially harness the therapeutic potential of ZZW-115.

Introduction

Nuclear Protein 1 (NUPR1) is a multifunctional protein that is overexpressed in a variety of malignancies, including pancreatic ductal adenocarcinoma (PDAC). It plays a crucial role in orchestrating pro-survival mechanisms in cancer cells, including the suppression of apoptosis. This compound has emerged as a promising anti-cancer agent that selectively targets NUPR1, thereby disrupting its function and inducing cancer cell death. This compound has been shown to induce both apoptosis and necroptosis, making it a particularly interesting candidate for overcoming drug resistance in cancer therapy.

Mechanism of Action: Induction of Apoptosis

This compound exerts its pro-apoptotic effects primarily through the inhibition of NUPR1. This inhibition triggers a cascade of events culminating in programmed cell death. The core mechanism involves the disruption of mitochondrial function, leading to a metabolic shift and the activation of apoptotic signaling pathways.

NUPR1 Inhibition

ZZW-115 binds to NUPR1 with a dissociation constant (Kd) of approximately 2.1 μM.[1][2][3] This binding event is believed to interfere with the ability of NUPR1 to regulate its downstream targets, which are critical for cell survival and stress adaptation.

Mitochondrial Dysfunction

A key consequence of NUPR1 inhibition by ZZW-115 is the induction of mitochondrial dysfunction. This is characterized by:

-

Decreased ATP Production: Treatment with ZZW-115 leads to a significant reduction in intracellular ATP levels.[4][5] This energy crisis is a critical trigger for apoptosis.

-

Increased Reactive Oxygen Species (ROS) Production: ZZW-115 treatment results in the overproduction of mitochondrial ROS.[1][3][5][6] The accumulation of ROS induces oxidative stress, which can damage cellular components and activate apoptotic pathways.

Activation of Caspases

The mitochondrial dysfunction and oxidative stress induced by ZZW-115 ultimately lead to the activation of the caspase cascade, a hallmark of apoptosis. Specifically, ZZW-115 treatment has been shown to significantly increase the activity of caspase-3/7, key executioner caspases responsible for dismantling the cell.[1][3][4][5]

Signaling Pathway

The pro-apoptotic signaling pathway initiated by this compound is multifaceted. The following diagram illustrates the key events leading from NUPR1 inhibition to apoptosis.

Quantitative Data

The cytotoxic and pro-apoptotic effects of this compound have been quantified in various cancer cell lines.

Table 1: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (μM) | Incubation Time (hours) |

| ANOR | Pancreatic Ductal Adenocarcinoma | 0.84 | 72 |

| HN14 | Pancreatic Ductal Adenocarcinoma | 4.93 | 72 |

| HepG2 | Hepatocellular Carcinoma | 0.42 | 24-72 |

| SaOS-2 | Osteosarcoma | 7.75 | 24-72 |

| MiaPaCa-2 | Pancreatic Ductal Adenocarcinoma | Not specified | - |

| LIPC | Pancreatic Cancer | Not specified | - |

| Foie8b | Pancreatic Cancer | Not specified | - |

| 02-063 | Pancreatic Cancer | Not specified | - |

Data sourced from multiple studies.[1][3][7]

Table 2: Induction of Apoptosis and Necroptosis in MiaPaCa-2 Cells

| Treatment | Caspase-3/7 Activity (Fold Change vs. Control) | LDH Release (Fold Change vs. Control) |

| ZZW-115 (10 µM) | 4.90 ± 0.37 | 3.25 ± 0.28 |

Data represents a significant increase in both apoptosis (caspase activity) and necroptosis (LDH release) upon ZZW-115 treatment.[4]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pro-apoptotic effects of this compound.

Cell Viability Assay

This protocol is used to determine the cytotoxic effects of ZZW-115.

Methodology:

-

Cell Plating: Seed cancer cells in 96-well plates at an appropriate density.

-

Incubation: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO2.

-

Treatment: Add this compound at various concentrations (e.g., 0-100 μM) to the cell media.

-

Incubation: Incubate the treated cells for an additional 24 or 72 hours.

-

Reagent Addition: Add a cell viability reagent, such as CellTiter-Blue.

-

Incubation: Incubate for a period specified by the manufacturer (e.g., 3 hours).

-

Measurement: Measure the fluorescence or absorbance according to the reagent's protocol to quantify cell viability.

Caspase-3/7 Activity Assay

This assay quantifies the activation of executioner caspases, a key indicator of apoptosis.

Methodology:

-

Cell Treatment: Treat cells with ZZW-115 as described in the cell viability protocol.

-

Lysis: Lyse the cells using a buffer compatible with the caspase activity assay kit.

-

Substrate Addition: Add a luminogenic or fluorogenic substrate for caspase-3/7 to the cell lysate.

-

Incubation: Incubate at room temperature for the time specified in the kit protocol.

-

Measurement: Measure the luminescence or fluorescence to determine caspase-3/7 activity.

Lactate Dehydrogenase (LDH) Release Assay

This assay measures the release of LDH from damaged cells, an indicator of necroptosis or late apoptosis.

Methodology:

-

Cell Treatment: Treat cells with ZZW-115 as described previously.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Reaction Mixture: Prepare a reaction mixture containing the LDH substrate according to the assay kit instructions.

-

Incubation: Add the collected supernatant to the reaction mixture and incubate.

-

Measurement: Measure the absorbance at the appropriate wavelength to quantify LDH release.

Western Blotting

Western blotting can be used to analyze the expression levels of key apoptotic proteins.

Methodology:

-

Protein Extraction: Lyse ZZW-115-treated and control cells in RIPA buffer and quantify protein concentration.

-

Electrophoresis: Separate 25 µg of protein lysate per sample on an acrylamide (B121943) gel.[4]

-

Transfer: Transfer the separated proteins to a nitrocellulose membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, PARP) overnight at 4°C.[4]

-

Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour.[4]

-

Detection: Use an ECL detection system to visualize the protein bands.[4]

Conclusion

This compound is a potent NUPR1 inhibitor that effectively induces apoptosis in cancer cells through a mechanism involving mitochondrial dysfunction and caspase activation. Its ability to also induce necroptosis suggests a potential advantage in overcoming resistance to conventional pro-apoptotic drugs. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic applications of ZZW-115 and the development of novel anti-cancer strategies targeting the NUPR1 pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Mechanisms of induced resistance to the antitumoral agent ZZW-115 in pancreas ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ligand-based design identifies a potent NUPR1 inhibitor exerting anticancer activity via necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. mdpi.com [mdpi.com]

ZZW-115 Hydrochloride: A Technical Guide to its Ferroptosis Induction Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the novel NUPR1 inhibitor, ZZW-115 hydrochloride, and its role in inducing ferroptosis, a unique iron-dependent form of programmed cell death. This document details the underlying signaling pathways, presents quantitative data from key studies, and provides comprehensive experimental protocols for researchers in the field.

Introduction to this compound and Ferroptosis

This compound is a potent and specific small molecule inhibitor of Nuclear Protein 1 (NUPR1), a stress-inducible protein often overexpressed in various cancers, including pancreatic ductal adenocarcinoma (PDAC) and hepatocellular carcinoma (HCC).[1][2] Initially recognized for its ability to induce necroptosis and apoptosis, recent studies have elucidated a critical role for ZZW-115 in triggering ferroptosis, offering a promising new avenue for cancer therapy.[1][3]

Ferroptosis is characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS) and subsequent cell death.[4] This process is distinct from other forms of cell death and is often initiated by the inhibition of key antioxidant systems, such as the glutathione (B108866) (GSH)/glutathione peroxidase 4 (GPX4) axis.[4]

Core Mechanism of Action: ZZW-115 Induced Ferroptosis

ZZW-115 exerts its pro-ferroptotic effects primarily through the inhibition of NUPR1.[1] This inhibition leads to a cascade of events culminating in mitochondrial dysfunction and lipid peroxidation, the hallmarks of ferroptosis. The cell death induced by ZZW-115 can be rescued by the specific ferroptosis inhibitor, ferrostatin-1 (Fer-1), and other ROS-scavenging agents, confirming the ferroptotic nature of this process.[1]

Signaling Pathway of ZZW-115-Induced Ferroptosis

The pathway begins with ZZW-115 inhibiting NUPR1, which in turn downregulates the expression of key mitochondrial biogenesis regulator, TFAM.[1][5] This leads to mitochondrial morphological changes, network disorganization, and metabolic dysfunction.[1][5] The dysfunctional mitochondria become a major source of ROS. Concurrently, ZZW-115 treatment leads to a collapse of the antioxidant defense system, characterized by a loss of activity of enzymes in the GSH- and GPX-dependent pathways.[1][4] This combination of increased ROS production and decreased antioxidant capacity results in the accumulation of hydroperoxidized lipids, leading to membrane damage and ultimately, ferroptotic cell death.[1][4]

Caption: this compound induces ferroptosis by inhibiting NUPR1.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound and its effects on cancer cells.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) |

|---|---|---|---|

| ANOR | Pancreatic Ductal Adenocarcinoma | 0.84 | 72 |

| HN14 | Pancreatic Ductal Adenocarcinoma | 4.93 | 72 |

| HepG2 | Hepatocellular Carcinoma | 0.42 | 24-72 |

| SaOS-2 | Osteosarcoma | 7.75 | 24-72 |

Data sourced from multiple studies.[6][7]

Table 2: Effect of ZZW-115 on Ferroptosis Markers in MiaPaCa-2 Cells

| Parameter | ZZW-115 Concentration (µM) | Fold Change vs. Control |

|---|---|---|

| GPX4 Activity | 5 | ~0.5 |

| GSH/GSSG Ratio | 5 | ~0.4 |

| Lipid ROS | 5 | ~3.5 |

Data is approximated from graphical representations in the cited literature.[1]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the ferroptotic effects of this compound.

Cell Viability Assay

Objective: To determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MiaPaCa-2, HepG2)

-

Complete growth medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin/streptomycin)

-

This compound stock solution (dissolved in DMSO)

-

Ferrostatin-1 (Fer-1), Z-VAD-FMK (pan-caspase inhibitor), Necrostatin-1 (Nec-1)

-

96-well plates

-

CellTiter-Blue® Cell Viability Assay reagent (Promega) or similar

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete growth medium. For rescue experiments, co-treat with Fer-1 (1 µM), Z-VAD-FMK (20 µM), or Nec-1 (40 µM).[1]

-

Replace the medium in the wells with the drug-containing medium. Include a vehicle control (DMSO).

-

Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.[1]

-

Add the CellTiter-Blue® reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

-

Measure the fluorescence at the appropriate wavelength using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Measurement of Reactive Oxygen Species (ROS)

Objective: To quantify the levels of intracellular and mitochondrial ROS following ZZW-115 treatment.

Materials:

-

Cancer cell lines

-

This compound

-

Ferrostatin-1 (Fer-1)

-

CellROX™ Green Reagent (for total ROS)

-

MitoSOX™ Red Mitochondrial Superoxide Indicator (for mitochondrial ROS)

-

Flow cytometer

Procedure:

-

Treat cells with the indicated concentrations of ZZW-115 in the presence or absence of 1 µM Fer-1 for 72 hours.[1]

-

Harvest the cells and wash them with PBS.

-

Stain the cells with CellROX™ Green and MitoSOX™ Red reagents according to the manufacturer's protocols.

-

Analyze the stained cells using a flow cytometer to measure the fluorescence intensity, which is proportional to the amount of ROS.

Lipid Peroxidation Assay

Objective: To measure the accumulation of lipid hydroperoxides, a key indicator of ferroptosis.

Materials:

-

Cancer cell lines

-

This compound

-

Lipid Peroxidation (MDA) Assay Kit (e.g., from Abcam)

-

Plate reader

Procedure:

-

Treat cells with ZZW-115 at various concentrations for a specified time (e.g., 72 hours).

-

Harvest the cells and lyse them according to the assay kit protocol.

-

React the cell lysate with the reagents provided in the kit to detect malondialdehyde (MDA), a byproduct of lipid peroxidation.[4]

-

Measure the absorbance or fluorescence at the recommended wavelength using a plate reader.

-

Calculate the concentration of MDA based on a standard curve.

Western Blot Analysis

Objective: To analyze the expression levels of key proteins involved in the ferroptosis pathway.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-GPX4, anti-SLC7A11, anti-TFAM, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with ZZW-115 and lyse them to extract total protein.

-

Quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Quantitative Real-Time PCR (qRT-PCR)

Objective: To measure the mRNA expression levels of genes involved in ferroptosis.

Materials:

-

Cancer cell lines

-

This compound

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green qPCR Master Mix

-

qRT-PCR instrument

-

Primers for target genes (e.g., GPX4, SLC7A11) and a housekeeping gene (e.g., GAPDH). Primer sequences for GPX4-F: 5′-CCTGGACAAGTACCGGGGCT-3′; GPX4-R: 5′-AAACCACACTCAGCGTATCG-3′; SLC7A11-F: 5′-CAGCTGTGGGCATAACTGTA-3′; SLC7A11-R: 5′-ATTGCTGTGAGCTTGCAAAA-3′.[4]

Procedure:

-

Treat cells with ZZW-115, then extract total RNA.

-

Synthesize cDNA from the extracted RNA.

-

Perform qRT-PCR using SYBR Green Master Mix and gene-specific primers.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Caption: General workflow for studying ZZW-115-induced ferroptosis.

Conclusion

This compound represents a promising therapeutic agent that effectively induces ferroptosis in cancer cells through the inhibition of NUPR1. Its mechanism of action, involving the disruption of mitochondrial function and the antioxidant system, provides a solid rationale for its further development as an anticancer drug. The experimental protocols detailed in this guide offer a framework for researchers to investigate ZZW-115 and other potential ferroptosis inducers.

References

- 1. researchgate.net [researchgate.net]

- 2. Targeting NUPR1 with the small compound ZZW-115 is an efficient strategy to treat hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. NUPR1 inhibitor ZZW-115 induces ferroptosis in a mitochondria-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NUPR1 inhibitor ZZW-115 induces ferroptosis in a mitochondria-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

ZZW-115 Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Antineoplastic Mechanism

Abstract

ZZW-115 hydrochloride is a novel and potent small-molecule inhibitor of the nuclear protein 1 (NUPR1), a stress-responsive protein implicated in cancer progression and therapeutic resistance. Developed through a ligand-based design strategy aimed at optimizing the antipsychotic agent trifluoperazine (B1681574) (TFP), ZZW-115 exhibits significant antitumor activity across a range of cancer cell lines, particularly in pancreatic ductal adenocarcinoma (PDAC) and hepatocellular carcinoma (HCC). This technical guide provides an in-depth overview of the discovery, synthesis, and multifaceted mechanism of action of ZZW-115, including its ability to induce programmed cell death through necroptosis, apoptosis, and ferroptosis. Detailed experimental protocols and quantitative data are presented to support its preclinical efficacy.

Discovery and Rationale

The discovery of ZZW-115 originated from efforts to improve the anticancer properties of trifluoperazine (TFP), which was identified as a binder of NUPR1 but exhibited significant central nervous system side effects[1]. NUPR1, an intrinsically disordered protein, is overexpressed in numerous cancers and plays a crucial role in tumor cell survival, proliferation, and resistance to therapy, making it an attractive therapeutic target[1][2].

A multidisciplinary approach combining computer modeling, chemical synthesis, and extensive biophysical and biochemical evaluations was employed to optimize the TFP scaffold[1][3]. This led to the generation of a family of TFP-derived compounds, from which ZZW-115 emerged as the most promising candidate due to its enhanced binding affinity for NUPR1 and superior anticancer activity[1][4].

Synthesis of this compound

The synthesis of ZZW-115 involves a multi-step chemical process, starting from TFP-derived precursors. While the full synthetic route is proprietary, the final step to obtain the hydrochloride salt is well-documented.

General Synthesis of the Free Base

The core structure of ZZW-115 is synthesized through organic chemistry techniques, building upon the phenothiazine (B1677639) scaffold of TFP. This process involves the strategic modification of side chains to enhance the interaction with the NUPR1 protein[1]. The synthesis of the ZZW-115 free base resulted in a yield of 64%[1].

Formation of the Hydrochloride Salt

The hydrochloride salt of ZZW-115 is prepared to improve its solubility and stability for biological and preclinical studies[5]. The general procedure is as follows:

-

The synthesized ZZW-115 free base is completely dissolved in dichloromethane (B109758) (CH2Cl2) at room temperature (25°C)[1].

-

Anhydrous hydrogen chloride (HCl) gas is bubbled through the solution for approximately 5 minutes[1].

-

The solvent is then removed under reduced pressure (evaporation)[1].

-

The resulting residue, this compound, is purified by column chromatography to yield the final product with a purity of 99.88% and a yield of 99% for the salt formation step[1][6].

Quantitative Biological Data

The biological activity of ZZW-115 has been extensively characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Binding Affinity and Cytotoxicity of ZZW-115

| Parameter | Value | Cell Line/System | Reference |

| Binding Affinity (Kd) | ~2.0 µM | Recombinant NUPR1 | [1] |

| 2.1 µM | Recombinant NUPR1 | [2][5] | |

| IC50 | 0.42 µM | HepG2 (Hepatocellular Carcinoma) | [5][6] |

| 7.75 µM | SaOS-2 (Osteosarcoma) | [5][6] | |

| 0.84 µM | ANOR (Pancreatic Cancer) | [1][5] | |

| 4.93 µM | HN14 (Pancreatic Cancer) | [1][5] |

Table 2: In Vivo Efficacy of ZZW-115

| Animal Model | Treatment Regimen | Outcome | Reference |

| Pancreatic Cancer Xenograft Mice | 0.5-5 mg/kg, daily injection for 30 days | Inhibition of tumor growth | [5] |

| Orthotopic Panc02 in C57BL/6 Mice | 5 mg/kg, daily for 30 days | Progressive decrease in tumor size, near disappearance | [5] |

| Hepatocellular Carcinoma Xenograft Mice | Not specified | Antitumor effect | [7] |

Mechanism of Action

ZZW-115 exerts its anticancer effects through a multi-pronged mechanism centered on the inhibition of NUPR1. This leads to the induction of multiple forms of programmed cell death.

Inhibition of NUPR1 Nuclear Translocation

ZZW-115 binds to NUPR1 in a region that includes the amino acid threonine 68 (Thr68), which is located within the nuclear localization signal (NLS) of the protein[4][8]. This binding competitively inhibits the interaction of NUPR1 with importins, thereby preventing its translocation from the cytoplasm to the nucleus[4][8][9]. By sequestering NUPR1 in the cytoplasm, ZZW-115 inhibits its downstream nuclear functions that are critical for cancer cell survival and stress response[4][9].

Induction of Programmed Cell Death

ZZW-115 induces cancer cell death through at least three distinct, yet interconnected, pathways: necroptosis, apoptosis, and ferroptosis.

-

Necroptosis and Apoptosis: Treatment with ZZW-115 leads to a significant increase in lactate (B86563) dehydrogenase (LDH) release, a marker of necroptosis, and elevated caspase 3/7 activity, a hallmark of apoptosis[1][2][5]. The induction of both cell death pathways contributes to its potent antitumor effects[1][2]. The pan-caspase inhibitor Z-VAD-FMK can rescue apoptotic cell death, while Necrostatin-1 (Nec-1) can inhibit the necroptotic component[1].

-

Ferroptosis: ZZW-115 also induces ferroptosis, an iron-dependent form of cell death characterized by the accumulation of lipid hydroperoxides[10]. This is supported by the observation that the ferroptosis inhibitor ferrostatin-1 (Fer-1) can rescue ZZW-115-induced cell death[10].

Metabolic Disruption

A key consequence of ZZW-115 treatment is a significant disruption of cellular metabolism. It causes mitochondrial metabolism failure, leading to a decrease in ATP production and an overproduction of reactive oxygen species (ROS)[1][2][7]. This metabolic stress is a central driver of the subsequent cell death pathways.

Sensitization to Genotoxic Agents

By inhibiting NUPR1, ZZW-115 also hampers the DNA damage response (DDR) and DNA repair processes in cancer cells[4]. This suggests that ZZW-115 could be used in combination with genotoxic agents to enhance their therapeutic efficacy[4][9].

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Viability Assay

This protocol is used to determine the IC50 values of ZZW-115 in various cancer cell lines.

-

Cell Seeding: Plate cancer cells in 96-well plates at an appropriate density and allow them to adhere for 24 hours[6].

-

Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0 to 100 µM) in fresh cell culture medium[5][6]. Replace the existing medium with the medium containing different concentrations of ZZW-115[6].

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2[5][6].

-

Viability Assessment: Add a cell viability reagent, such as CellTiter-Blue (Promega), to each well and incubate for a specified time (e.g., 3 hours) according to the manufacturer's instructions[6].

-

Data Acquisition: Measure the fluorescence or absorbance using a plate reader.

-

Data Analysis: Normalize the results to untreated control cells and calculate the IC50 values using appropriate software (e.g., GraphPad Prism).

Necroptosis and Apoptosis Assays

These assays are performed to quantify the induction of different cell death pathways.

-

Cell Treatment: Seed cells in appropriate culture plates and treat with ZZW-115 (e.g., 3 or 5 µM) for 24 hours. Include untreated controls[1]. For mechanism validation, co-treat with Z-VAD-FMK (e.g., 20 µM) to inhibit apoptosis or Nec-1 (e.g., 40 µM) to inhibit necroptosis[1].

-

Necroptosis (LDH Release Assay):

-

Collect the cell culture supernatant.

-

Measure the LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's protocol.

-

Lyse the remaining cells to determine the maximum LDH release.

-

Calculate the percentage of LDH release relative to the maximum release.

-

-

Apoptosis (Caspase 3/7 Activity Assay):

-

Lyse the treated and control cells.

-

Measure the caspase 3/7 activity in the cell lysates using a luminescent or fluorescent caspase assay kit, following the manufacturer's instructions.

-

Normalize the caspase activity to the protein concentration of the lysate.

-

Measurement of ATP Production

This protocol assesses the impact of ZZW-115 on cellular energy metabolism.

-

Cell Treatment: Treat a panel of cancer cell lines with ZZW-115 (e.g., 3 or 5 µM) for 24 hours[1].

-

ATP Measurement: Use a commercial ATP assay kit (e.g., CellTiter-Glo) to measure the intracellular ATP levels.

-

Data Analysis: Lyse the cells and measure the luminescence, which is proportional to the ATP concentration. Normalize the ATP levels to the number of cells or protein concentration.

Measurement of Reactive Oxygen Species (ROS)

This protocol quantifies the generation of ROS following ZZW-115 treatment.

-

Cell Treatment: Treat cells with ZZW-115 for the desired time.

-

Staining: Incubate the cells with a ROS-sensitive fluorescent probe, such as CellROX or MitoSOX Red, according to the manufacturer's protocol[10].

-

Flow Cytometry: Harvest the cells, wash them with phosphate-buffered saline (PBS), and analyze the fluorescence intensity by flow cytometry to quantify ROS production[10].

Conclusion

This compound represents a significant advancement in the development of targeted therapies against stress-response pathways in cancer. Its well-defined synthesis, potent NUPR1 inhibitory activity, and multi-modal mechanism of inducing programmed cell death underscore its potential as a promising therapeutic agent. The detailed data and protocols presented in this guide provide a solid foundation for further research and development of ZZW-115 and other NUPR1 inhibitors for the treatment of various malignancies. The lack of observed neurological side effects in preclinical models further enhances its translational potential.

References

- 1. Ligand-based design identifies a potent NUPR1 inhibitor exerting anticancer activity via necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. ZZW-115–dependent inhibition of NUPR1 nuclear translocation sensitizes cancer cells to genotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Targeting NUPR1 with the small compound ZZW-115 is an efficient strategy to treat hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Mechanisms of induced resistance to the antitumoral agent ZZW-115 in pancreas ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Technical Guide to ZZW-115 Hydrochloride: Targeting the NUPR1-Mediated Cellular Stress Response

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of ZZW-115 hydrochloride, a potent and selective inhibitor of the Nuclear Protein 1 (NUPR1). NUPR1 is a stress-induced, intrinsically disordered protein that is overexpressed in numerous cancers and plays a critical role in orchestrating pro-survival mechanisms under cellular stress.[1][2][3][4] ZZW-115 represents a promising therapeutic agent by disrupting these survival pathways, leading to cancer cell death. This document details its mechanism of action, impact on cellular stress responses, and summarizes key quantitative data and experimental protocols from preclinical studies.

Core Mechanism of Action: Inhibition of NUPR1

ZZW-115 was developed as a derivative of trifluoperazine (B1681574) (TFP) to enhance anticancer activity and reduce neurological side effects.[1][2] Its primary mechanism involves direct binding to NUPR1.

-

Binding Affinity: ZZW-115 exhibits a strong affinity for NUPR1, with a dissociation constant (Kd) of approximately 2.1 μM.[5][6][7][8][9]

-

Inhibition of Nuclear Translocation: ZZW-115 binds to the threonine residue at position 68 (Thr68) within the Nuclear Localization Signal (NLS) region of NUPR1.[2][10][11][12] This binding competitively inhibits the interaction between NUPR1 and importin proteins, which are necessary for its transport from the cytoplasm into the nucleus.[2][11][12][13] By preventing nuclear translocation, ZZW-115 effectively sequesters NUPR1 in the cytoplasm and perinuclear area, blocking its nuclear functions essential for cancer cell survival under stress.[2][12][13]

Impact on Cellular Stress Response and Metabolism

The inhibition of NUPR1 function by this compound triggers a cascade of events that culminates in profound cellular stress and metabolic failure, leading to cell death through multiple pathways.

2.1 Induction of Mitochondrial Dysfunction A primary consequence of ZZW-115 treatment is a severe mitochondrial metabolism failure.[1][14] This is characterized by:

-

Decreased ATP Production: Treatment with ZZW-115 leads to a significant drop in intracellular ATP levels.[1][5][7] In control MiaPaCa-2 cells, ATP levels can decrease by over 50%, while cells resistant to the drug maintain their ATP content.[3]

-

Increased Reactive Oxygen Species (ROS): The compound causes an overproduction of mitochondrial ROS.[1][5][7][15] This oxidative stress is a key driver of subsequent cell death pathways, including ferroptosis.[8][10]

-

Reduced Oxidative Phosphorylation (OXPHOS): ZZW-115 treatment is associated with a strong reduction in OXPHOS metabolism.[1][10][11]

2.2 Activation of Multiple Cell Death Pathways ZZW-115 is unique in its ability to induce cell death via several programmed mechanisms simultaneously, making it a robust anticancer agent.[2]

-

Necroptosis and Apoptosis: The compound induces both necroptotic and apoptotic cell death.[1][2][5][7][8] This dual effect is concentration-dependent and has been observed across numerous pancreatic cancer cell lines.[1][7] The induction of necroptosis and apoptosis is evidenced by significantly increased LDH release and caspase 3/7 activity, respectively.[1][2][7]

-

Ferroptosis: ZZW-115 also triggers ferroptosis, an iron-dependent form of cell death characterized by the accumulation of lipid hydroperoxides.[8][10] This is a result of ROS overproduction combined with the collapse of the cell's antioxidant defense system, including the downregulation of key regulators like GPX4.[10][11] The ferroptosis inhibitor Ferrostatin-1 (Fer-1) can rescue cells from ZZW-115-induced death, confirming this mechanism.[10][11]

2.3 Sensitization to Genotoxic Agents By inhibiting NUPR1's nuclear functions, ZZW-115 can sensitize cancer cells to DNA-damaging agents.[13][16][17] NUPR1 is involved in the DNA damage response (DDR), and its inhibition impairs these repair pathways, potentially by reducing the SUMOylation of key DDR proteins.[16][18] This suggests a synergistic potential for ZZW-115 in combination therapies.

Quantitative Data Presentation

Table 1: In Vitro Efficacy of this compound

| Cell Line(s) | Cancer Type | Parameter | Value (µM) | Incubation Time |

|---|---|---|---|---|

| HepG2 | Hepatocarcinoma | IC50 | 0.42 | 24-72 hours |

| SaOS-2 | Osteosarcoma | IC50 | 7.75 | 24-72 hours |

| Panel of 11 PDAC lines | Pancreatic | IC50 Range | 0.84 - 4.93 | 72 hours |

| Panel of 16 other lines | Various (Glioblastoma, etc.) | IC50 Range | 0.25 - 7.75 | Not Specified |

| MiaPaCa-2 (Control) | Pancreatic | IC50 | 2.90 | Not Specified |

| MiaPaCa-2 (Resistant) | Pancreatic | IC50 | 20.7 | Not Specified |

| N/A | N/A | Kd (Binding Affinity) | 2.1 | N/A |

Data sourced from references:[1][3][5][7][8][9][15]

Table 2: In Vivo Efficacy of this compound

| Animal Model | Xenograft | Dosing | Duration | Outcome |

|---|---|---|---|---|

| Nude Mice | MiaPaCa-2 (Pancreatic) | 0.5 - 5 mg/kg/day | 30 days | Dose-dependent tumor growth inhibition and regression. |

| C57BL/6 Mice | Panc02 (Pancreatic) | 5 mg/kg/day | 30 days | Tumor size became almost unmeasurable. |

Data sourced from references:[1][5][7][8][9]

Table 3: Mechanistic Quantitative Data (MiaPaCa-2 cells)

| Parameter | Condition | Result |

|---|---|---|

| ATP Content | 3 µM ZZW-115, 24h | ↓ 51.4% (vs. Control) |

| Caspase 3/7 Activity | 3 µM ZZW-115, 24h | ↑ 489.7% (vs. Control) |

| LDH Release | 3 µM ZZW-115, 24h | ↑ 325.4% (vs. Control) |

Data sourced from reference:[3]

Key Experimental Protocols

4.1 Cell Viability Assay

-

Cell Plating: Seed cells (e.g., Panc-1, MiaPaCa-2) in 96-well plates and allow them to adhere for 24 hours.[15]

-

Treatment: Supplement the media with this compound at desired concentrations (e.g., 0-100 μM).[5][7][15]

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[5][7][15]

-

Viability Estimation: Add a viability reagent such as CellTiter-Blue (Promega) or perform a crystal violet staining assay.[3][15]

-

Data Analysis: Measure absorbance or luminescence according to the reagent manufacturer's protocol. Normalize the results to untreated control cells to determine percent viability and calculate IC50 values.[15]

4.2 Apoptosis and Necroptosis Assays

-

Cell Culture and Treatment: Treat cells with ZZW-115 (e.g., 3 or 5 µM) for a specified time (e.g., 24 hours).[1]

-

Necroptosis (LDH Release): Collect the cell culture supernatant. Measure the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells using a commercially available kit.[1][2][5][7]

-

Apoptosis (Caspase 3/7 Activity): Lyse the remaining cells and measure the activity of caspase 3 and 7 using a luminescent or fluorescent substrate-based assay.[1][2][5][7]

-

Flow Cytometry (Optional): For further confirmation, stain treated cells with Annexin V and Propidium Iodide (PI) and analyze via flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

4.3 In Vivo Xenograft Tumor Model

-

Cell Implantation: Subcutaneously or orthotopically implant human cancer cells (e.g., MiaPaCa-2) into immunocompromised mice (e.g., nude mice).[1][5]

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 200 mm³).[1]

-

Treatment Administration: Randomize mice into control (vehicle) and treatment groups. Administer ZZW-115 daily via injection at specified doses (e.g., 0.5, 1.0, 2.5, 5 mg/kg).[1][9]

-

Monitoring: Measure tumor volume regularly (e.g., every 5 days) for the duration of the study (e.g., 30 days). Monitor animal weight and general health.[1]

-

Data Analysis: Compare tumor growth curves between control and treated groups to assess antitumor efficacy.[1]

4.4 ROS Measurement

-

Cell Treatment: Incubate cells with ZZW-115 at the desired concentrations and for the specified duration (e.g., 72 hours).[10][11]

-

Staining: Add ROS-sensitive fluorescent probes such as CellROX (for general ROS) or MitoSOX Red (for mitochondrial superoxide).[10][11]

-

Analysis: Analyze the stained cells using flow cytometry to quantify the fluorescence intensity, which is proportional to the amount of ROS.[10][11]

Conclusion

This compound is a novel and potent NUPR1 inhibitor that disrupts the cellular stress response in cancer cells through a multifaceted mechanism. By preventing the nuclear translocation of NUPR1, it triggers severe mitochondrial dysfunction, characterized by ATP depletion and ROS overproduction. This metabolic collapse initiates concurrent cell death via apoptosis, necroptosis, and ferroptosis, presenting a formidable barrier to the development of treatment resistance. Preclinical data demonstrates significant in vitro and in vivo anticancer activity across a range of tumor types, particularly pancreatic cancer. The ability of ZZW-115 to also sensitize cells to genotoxic agents further highlights its potential as a cornerstone for future combination cancer therapies.

References

- 1. Ligand-based design identifies a potent NUPR1 inhibitor exerting anticancer activity via necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Mechanisms of induced resistance to the antitumoral agent ZZW-115 in pancreas ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting the Stress-Induced Protein NUPR1 to Treat Pancreatic Adenocarcinoma. | Sigma-Aldrich [b2b.sigmaaldrich.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. axonmedchem.com [axonmedchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. caymanchem.com [caymanchem.com]

- 9. xcessbio.com [xcessbio.com]

- 10. researchgate.net [researchgate.net]

- 11. NUPR1 inhibitor ZZW-115 induces ferroptosis in a mitochondria-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. JCI Insight - ZZW-115–dependent inhibition of NUPR1 nuclear translocation sensitizes cancer cells to genotoxic agents [insight.jci.org]

- 14. researchgate.net [researchgate.net]

- 15. selleckchem.com [selleckchem.com]

- 16. JCI Insight - ZZW-115–dependent inhibition of NUPR1 nuclear translocation sensitizes cancer cells to genotoxic agents [insight.jci.org]

- 17. JCI Insight - ZZW-115–dependent inhibition of NUPR1 nuclear translocation sensitizes cancer cells to genotoxic agents [insight.jci.org]

- 18. ZZW-115-dependent inhibition of NUPR1 nuclear translocation sensitizes cancer cells to genotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: In Vitro Cell Viability Assay for ZZW-115 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZZW-115 hydrochloride is a potent and selective small-molecule inhibitor of the Src homology 2-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase that is ubiquitously expressed and plays a crucial role in mediating cellular signaling.[1] It is a key component of the RAS-MAPK signaling pathway, which is frequently dysregulated in various human cancers.[2][3] SHP2 modulates signaling downstream of receptor tyrosine kinases (RTKs) and has been found to be hyperactivated in several cancers, including gastric carcinoma, glioblastoma, and breast cancer.[2] By inhibiting SHP2, ZZW-115 disrupts these oncogenic signaling pathways, leading to reduced cancer cell proliferation and tumor growth.[4] This makes ZZW-115 a compelling candidate for cancer therapy.

These application notes provide a detailed protocol for assessing the in vitro efficacy of this compound by measuring its effect on the viability of cancer cell lines. The CellTiter-Glo® Luminescent Cell Viability Assay is presented here as a robust and sensitive method for this purpose. The assay quantifies ATP, an indicator of metabolically active cells, to determine the number of viable cells in culture.[5]

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a 96-well plate format.

1. Materials and Reagents

-

This compound

-

Cancer cell line of interest (e.g., KYSE-520, NCI-H358, or other RTK-driven cancer cells)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)

-

Dimethyl sulfoxide (B87167) (DMSO), sterile

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

-

Opaque-walled 96-well plates suitable for luminescence readings

-

Luminometer

2. Reagent Preparation

-

This compound Stock Solution (10 mM): Dissolve this compound in DMSO to create a 10 mM stock solution. Mix thoroughly by vortexing. Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

-

CellTiter-Glo® Reagent: Prepare the reagent according to the manufacturer's instructions.[6] Equilibrate the buffer and lyophilized substrate to room temperature before reconstitution.[6]

3. Experimental Procedure

-

Cell Seeding:

-

Harvest and count cells that are in the logarithmic growth phase.

-

Dilute the cell suspension in complete culture medium to the desired seeding density (typically 2,000–10,000 cells per well, to be optimized for each cell line).

-

Dispense 100 µL of the cell suspension into each well of an opaque-walled 96-well plate.

-

Include control wells containing medium without cells for background luminescence measurement.[7]

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of the 10 mM ZZW-115 stock solution in complete culture medium to achieve the desired final concentrations (e.g., a range from 0.1 nM to 100 µM).

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of ZZW-115. Include a vehicle control group (medium with the same percentage of DMSO used for the highest drug concentration).

-

Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

-

-

Cell Viability Measurement:

-

After the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

-

Add a volume of prepared CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (100 µL of reagent to 100 µL of medium).[5][7]

-

Place the plate on an orbital shaker for 2 minutes to induce cell lysis and mix the contents.

-

Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[5]

-

Measure the luminescence of each well using a luminometer.

-

Experimental Workflow

Caption: Workflow for this compound cell viability assay.

Data Presentation and Analysis

-

Calculate Percent Viability:

-

Subtract the average background luminescence (medium-only wells) from all experimental readings.

-

Normalize the data to the vehicle-treated control wells, which represent 100% viability.

-

Percent Viability = [(Luminescence_Sample - Luminescence_Background) / (Luminescence_Vehicle - Luminescence_Background)] * 100

-

-

Determine IC50 Value:

-

Plot the Percent Viability against the logarithm of the ZZW-115 concentration.

-

Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to fit a dose-response curve and calculate the IC50 value.

-

Table 1: Example Data Summary for this compound IC50 Values

| Cell Line | Tissue of Origin | Key Mutation | IC50 (nM) |

|---|---|---|---|

| KYSE-520 | Esophageal Cancer | N/A | Value |

| NCI-H358 | Lung Cancer | KRAS G12C | Value |

| PANC-1 | Pancreatic Cancer | KRAS G12D | Value |

| User Cell Line 1 | Specify | Specify | Value |

| User Cell Line 2 | Specify | Specify | Value |

Mechanism of Action: SHP2 Signaling Pathway

SHP2 is a critical positive regulator of the RAS-MAPK signaling cascade, which is activated by various RTKs. Upon ligand binding, RTKs dimerize and autophosphorylate, creating docking sites for adaptor proteins like Grb2. SHP2 is recruited to these signaling complexes and dephosphorylates specific regulatory sites, ultimately leading to the activation of RAS and the downstream MAPK (ERK) pathway, which promotes cell proliferation, survival, and differentiation.[3] ZZW-115 inhibits the phosphatase activity of SHP2, thereby blocking this signal transmission and suppressing tumor cell growth.[4]

Caption: ZZW-115 inhibits the SHP2-mediated RAS/MAPK pathway.

References

- 1. A comprehensive review of SHP2 and its role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Complex Roles of PTPN11/SHP2 in Carcinogenesis and Prospect of Targeting SHP2 in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Critical Role of Shp2 in Tumor Growth Involving Regulation of c-Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]

- 6. benchchem.com [benchchem.com]

- 7. promega.com [promega.com]

Application Notes and Protocols: ZZW-115 Hydrochloride in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing ZZW-115 hydrochloride, a potent inhibitor of Nuclear Protein 1 (NUPR1), in cell culture experiments. This document outlines the effective concentrations of ZZW-115 across various cancer cell lines and details the protocols for assessing its cellular effects.

Introduction

This compound is a small molecule inhibitor of NUPR1, a stress-induced protein implicated in cancer progression and therapeutic resistance. By targeting NUPR1, ZZW-115 has been shown to induce multiple forms of programmed cell death, including apoptosis, necroptosis, and ferroptosis, in a range of cancer cell types.[1][2][3][4] These characteristics make ZZW-115 a promising candidate for anticancer drug development. The protocols herein describe methods to quantify the cytotoxic and metabolic effects of this compound in vitro.

Mechanism of Action

This compound exerts its anticancer effects by binding to NUPR1, thereby inhibiting its nuclear translocation and downstream pro-survival functions.[5][6] This inhibition leads to mitochondrial dysfunction, characterized by a decrease in ATP production and an overproduction of reactive oxygen species (ROS).[4][7] The subsequent cellular stress triggers apoptosis, necroptosis, and ferroptosis, leading to cancer cell death.[1][2][3][8]

Quantitative Data: Effective Concentrations of this compound

The effective concentration of this compound varies among different cancer cell lines. The following tables summarize the reported 50% inhibitory concentrations (IC50) and other effective doses for various in vitro assays.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines (72-hour treatment)

| Cell Line | Cancer Type | IC50 (µM) |

| ANOR | Pancreatic Ductal Adenocarcinoma | 0.84[2][3] |

| MiaPaCa-2 | Pancreatic Ductal Adenocarcinoma | 1.4 - 2.5 (approx.)[2][3][7] |

| 02-063 | Pancreatic Ductal Adenocarcinoma | 1.5 - 3.0 (approx.)[2][3] |

| 01008 | Pancreatic Ductal Adenocarcinoma | 2.0 - 3.5 (approx.)[2][3] |

| LIPC | Pancreatic Ductal Adenocarcinoma | 2.5 - 4.0 (approx.)[2][3] |

| 02136 | Pancreatic Ductal Adenocarcinoma | 3.0 - 4.5 (approx.)[2][3] |

| HN01 | Pancreatic Ductal Adenocarcinoma | 4.0 - 5.5 (approx.)[2][3] |

| 01046 | Pancreatic Ductal Adenocarcinoma | 4.0 - 5.5 (approx.)[2][3] |

| AOIPC | Pancreatic Ductal Adenocarcinoma | 4.5 - 6.0 (approx.)[2][3] |

| Foie8b | Pancreatic Ductal Adenocarcinoma | 4.5 - 6.0 (approx.)[2][3] |

| HN14 | Pancreatic Ductal Adenocarcinoma | 4.93[2][3] |

| HepG2 | Hepatocellular Carcinoma | 0.42[1][3] |

| SaOS-2 | Osteosarcoma | 7.75[1][3] |

| U87 | Glioblastoma | 0.25 - 7.75 (range)[9] |

| A375 | Melanoma | 0.25 - 7.75 (range)[9] |

| HT29 | Colorectal Cancer | 0.25 - 7.75 (range)[9] |

| H1299 | Non-small cell lung cancer | 0.25 - 7.75 (range)[9] |

| PC3 | Prostate Cancer | 0.25 - 7.75 (range)[9] |

| Jurkat | T-cell leukemia | 0.25 - 7.75 (range)[9] |

| MDA-MB-231 | Breast Cancer | 0.25 - 7.75 (range)[9] |

Table 2: Effective Concentrations of this compound in Functional Assays (24-hour treatment)

| Assay | Cell Line(s) | Concentration (µM) | Observed Effect |